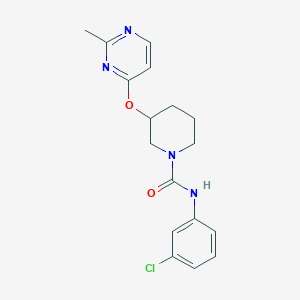
N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClN3O2, with a molecular weight of 359.8 g/mol. The structure includes a piperidine ring substituted with a chlorophenyl group and a pyrimidinyl ether, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O2 |
| Molecular Weight | 359.8 g/mol |
| CAS Number | 2640822-08-6 |
The compound primarily interacts with Protein Kinase B (PKB or Akt) , exhibiting ATP-competitive inhibition. This action influences the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial in regulating cell growth and survival.
Biochemical Pathways
- Inhibition of CDK2 : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in cancer cells.
- Modulation of Signaling Pathways : By inhibiting PKB, it alters downstream signaling pathways that are pivotal for tumor growth.
Biological Activity and Efficacy
Research indicates that this compound demonstrates promising cytotoxic effects against various cancer cell lines, including myeloma and leukemia:
- Cytotoxicity Studies : In vitro assays have shown that the compound significantly reduces cell viability in cancer cell lines at micromolar concentrations.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of this compound on multiple myeloma cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.
Pharmacokinetics
The pharmacokinetic profile suggests rapid metabolism and clearance in vivo, which may limit oral bioavailability but enhances its potential for intravenous administration. Further studies are needed to optimize dosage forms for clinical applications.
Research Findings
Recent studies have focused on the structural activity relationship (SAR) of similar compounds to elucidate their biological activities. For instance:
- Molecular Docking Studies : Computational analyses using iGemdock software have predicted favorable interactions between the compound and target proteins involved in cancer progression.
Summary of Findings
The following table summarizes key findings from recent research related to this compound:
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Effective against myeloma and leukemia cell lines |
| Mechanism of Action | Inhibition of PKB and CDK2; modulation of PI3K pathway |
| Pharmacokinetics | Rapid clearance; low oral bioavailability |
| Molecular Interactions | Favorable docking scores with target proteins |
属性
IUPAC Name |
N-(3-chlorophenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-8-7-16(20-12)24-15-6-3-9-22(11-15)17(23)21-14-5-2-4-13(18)10-14/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHZKDFIVYPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














